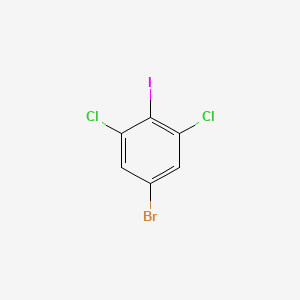

5-Bromo-1,3-dichloro-2-iodobenzene

描述

Overview of Polyhalogenated Aromatic Compounds in Chemical Synthesis and Research

Polyhalogenated aromatic compounds (PHAs) are benzene (B151609) or other aromatic ring systems substituted with multiple halogen atoms. These structures are fundamental building blocks in organic chemistry, serving as versatile intermediates in the synthesis of a wide array of complex organic molecules. ncert.nic.in Their utility is rooted in the carbon-halogen bond, which can be selectively activated to form new carbon-carbon or carbon-heteroatom bonds through various coupling reactions. This reactivity makes PHAs indispensable in the production of pharmaceuticals, agrochemicals, and advanced materials. ncert.nic.in Beyond their role as synthetic intermediates, some halogen-containing compounds are found in nature and exhibit clinical utility, such as the chlorine-containing antibiotic chloramphenicol. ncert.nic.in

Rationale for Focusing on 5-Bromo-1,3-dichloro-2-iodobenzene within Academic Contexts

The specific academic interest in this compound stems directly from its distinct substitution pattern. Possessing three different halogen atoms—iodine, bromine, and chlorine—on a single benzene ring presents a unique platform for investigating regioselective chemical transformations. The carbon-halogen bonds exhibit different strengths and reactivity, generally following the trend C-I > C-Br > C-Cl for oxidative addition in popular cross-coupling reactions. This hierarchy allows for the stepwise and selective functionalization of the aromatic ring, enabling the synthesis of highly complex, multi-substituted aromatic scaffolds that would be challenging to construct through other methods. This makes the compound a valuable tool for academic researchers exploring the limits of selective catalysis and developing novel synthetic methodologies. Sigma-Aldrich notes that it provides this compound to early discovery researchers as part of a collection of rare and unique chemicals, underscoring its role in exploratory research rather than large-scale industrial application. sigmaaldrich.com

Historical Development of Synthetic Methodologies for Tri- and Tetrahalogenated Benzenes

The synthesis of halogenated benzenes has a rich history, dating back to the 19th century. Early methods relied on direct electrophilic aromatic substitution, where benzene or a substituted derivative is treated with a halogen (like Cl₂, Br₂, or I₂) in the presence of a Lewis acid catalyst such as iron or iron(III) chloride. ncert.nic.inyoutube.commasterorganicchemistry.com While effective for introducing halogens, these methods often suffer from a lack of regioselectivity, leading to mixtures of isomers that can be difficult to separate. ncert.nic.in

For the synthesis of specific, highly substituted patterns, chemists turned to methods based on aniline (B41778) precursors. The Sandmeyer reaction, a cornerstone of aromatic chemistry, allows for the introduction of halogens onto a benzene ring via the diazotization of an amino group, followed by reaction with a copper(I) halide. This approach offers greater control over the placement of the halogen substituent. Patents for related compounds, such as 5-bromo-1,3-dichloro-2-fluorobenzene, describe multi-step syntheses that rely on such diazotization reactions. google.comgoogle.com

More recent advancements have focused on developing highly regioselective methods, including directed ortho-metalation and transition-metal-catalyzed C-H activation, which allow for the precise installation of halogens at specific positions on an aromatic ring.

Current Research Landscape and Emerging Trends for Halogenated Aromatic Scaffolds

The field of halogenated aromatic compounds is continually evolving. A significant current trend is the focus on site-selective cross-coupling reactions of polyhalogenated arenes. rsc.org Researchers are developing sophisticated catalytic systems that can differentiate between identical or different halogen atoms on the same ring, enabling the programmed construction of complex molecules. rsc.org This is particularly relevant for drug discovery, where the precise arrangement of substituents on an aromatic scaffold can dramatically influence biological activity.

Furthermore, halogenated heteroarenes—aromatic rings containing atoms other than carbon—are of immense interest in medicinal chemistry. The introduction of halogens can modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for developing effective drug candidates.

Research Objectives and Scope for this compound

Given the lack of extensive published research on this compound itself, its primary role is that of a research chemical for academic exploration. The principal research objectives for this compound would be:

Investigating Regioselective Functionalization: Systematically studying the selective reaction of the C-I, C-Br, and C-Cl bonds under various cross-coupling conditions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig) to establish a predictable reactivity map.

Synthesis of Novel Scaffolds: Utilizing the established regioselectivity to synthesize novel, intricately substituted aromatic compounds that could serve as precursors for new materials or biologically active molecules.

Development of Catalytic Methods: Using the compound as a challenging substrate to develop new catalysts and reaction conditions that can achieve high selectivity in polyhalogenated systems.

The scope of research would be confined to small-scale laboratory synthesis, focusing on proof-of-concept studies and the expansion of the synthetic chemist's toolkit.

Compound Data

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 62720-30-3 | sigmaaldrich.combldpharm.combldpharm.comiodochem.comarctomsci.com |

| Molecular Formula | C₆H₂BrCl₂I | sigmaaldrich.combldpharm.comiodochem.com |

| Molecular Weight | 351.80 g/mol | bldpharm.comiodochem.com |

| Storage | Keep in dark place, Sealed in dry, 2-8°C | bldpharm.combldpharm.com |

Relative Reactivity of Aryl Halides in Suzuki Cross-Coupling This table reflects the generally accepted trend for the oxidative addition step, which is often rate-determining.

| Aryl Halide (Ar-X) | Relative Reactivity |

|---|---|

| Ar-I | Highest |

| Ar-Br | Intermediate |

| Ar-Cl | Lowest |

Structure

3D Structure

属性

IUPAC Name |

5-bromo-1,3-dichloro-2-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrCl2I/c7-3-1-4(8)6(10)5(9)2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKNRQIMIXPBAGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)I)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrCl2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70404415 | |

| Record name | 5-bromo-1,3-dichloro-2-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70404415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62720-30-3 | |

| Record name | 5-Bromo-1,3-dichloro-2-iodobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62720-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-bromo-1,3-dichloro-2-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70404415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-1,3-dichloro-2-iodobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Regioselectivity for 5 Bromo 1,3 Dichloro 2 Iodobenzene

Strategies for Regioselective Halogenation in Aromatic Systems

Electrophilic Aromatic Halogenation with Advanced Reagents

Electrophilic aromatic substitution (EAS) is a fundamental reaction for introducing halogens onto a benzene (B151609) ring. For less reactive substrates, such as those already bearing deactivating halogen substituents, a Lewis acid catalyst is typically required to polarize the halogen molecule (e.g., Br₂ or Cl₂) and generate a sufficiently potent electrophile.

Direct iodination is particularly challenging because iodine is the least reactive halogen. Unlike chlorination and bromination, the direct reaction of benzene with iodine (I₂) is thermodynamically unfavorable. google.com Consequently, electrophilic iodination necessitates the use of an activating agent or a more potent iodine source. libretexts.org Advanced reagents and conditions have been developed to overcome this limitation, which are crucial for synthesizing iodo-substituted aromatics. These often involve an oxidizing agent that converts I₂ into a stronger electrophilic species, believed to be the iodonium (B1229267) ion (I⁺) or a related carrier. libretexts.orgsigmaaldrich.com

Several effective reagent systems for the iodination of deactivated aromatic rings have been developed, as detailed in the table below.

Table 1: Advanced Reagent Systems for Electrophilic Iodination

| Reagent System | Description |

| I₂ / Oxidizing Agent | Molecular iodine is used in conjunction with a strong oxidizing agent such as nitric acid, iodic acid (HIO₃), or silver salts (e.g., Ag₂SO₄). google.comsigmaaldrich.com The oxidant generates the highly electrophilic iodine species required for the substitution reaction to proceed on deactivated rings. |

| N-Iodosuccinimide (NIS) | NIS is an electrophilic iodine source that is often used with a strong acid catalyst, such as trifluoromethanesulfonic acid (CF₃SO₃H). This combination can generate a superelectrophilic iodine species capable of iodinating even strongly deactivated substrates. google.com |

| Iodine Monochloride (ICl) | ICl is a polarized interhalogen compound that is more reactive than I₂ and can serve as an effective source of electrophilic iodine for aromatic substitution. google.com |

Metal-Catalyzed Halogenation Protocols

Transition metal catalysis offers powerful alternatives to traditional electrophilic substitution, often providing higher selectivity and milder reaction conditions. Palladium and copper complexes are particularly prominent in C-H bond functionalization and cross-coupling reactions for the formation of carbon-halogen bonds.

Palladium-catalyzed reactions have emerged as a versatile tool for the direct functionalization of C-H bonds, including halogenation. These methods often rely on the use of a directing group on the substrate, which coordinates to the palladium catalyst and delivers the halogenating agent to a specific, typically ortho, position. While highly effective, this approach requires the presence (and potential subsequent removal) of a suitable directing group.

Another major application of palladium catalysis is in cross-coupling reactions, such as the Suzuki coupling, where an organoboron compound reacts with an aryl halide. glpbio.com While not a direct halogenation method, it is a key strategy for building complex aromatic structures that may then be subjected to halogenation.

Copper catalysts are widely used in halogenation reactions, offering a cost-effective and efficient means to form C-X bonds. nih.gov Copper(I) and Copper(II) salts can catalyze or mediate a variety of transformations.

Key copper-mediated methods include:

Direct C-H Halogenation: Copper salts can catalyze the direct halogenation of aromatic C-H bonds using various halogen sources. These reactions can be guided by directing groups or by the inherent reactivity of the substrate.

Halogen Exchange (Aromatic Finkelstein Reaction): This method involves the conversion of an aryl halide into a different aryl halide. For instance, an aryl bromide can be converted into an aryl iodide using a copper(I) catalyst (e.g., CuI) and an iodide salt (e.g., NaI). This reaction is particularly useful for introducing iodine into a pre-functionalized aromatic ring.

Sandmeyer Reaction: As discussed in detail below, copper(I) halides are the classic reagents used to convert aryl diazonium salts into aryl halides.

Diazotization and Halogen Exchange Reactions

The most reliable and regioselective route to complex polyhalogenated aromatics like 5-Bromo-1,3-dichloro-2-iodobenzene involves the transformation of a primary aromatic amine. This strategy allows the introduction of an amino group, which can be used to direct other substitutions before it is ultimately replaced by a halogen via a diazonium salt intermediate. This circumvents the challenges of controlling regioselectivity in direct electrophilic halogenation of a polyhalogenated substrate.

Protection: Acetylation of 3,5-dichloroaniline (B42879) to form N-(3,5-dichlorophenyl)acetamide. This step protects the amino group and moderates its powerful activating effect. doubtnut.com

Regioselective Bromination: Introduction of a bromine atom at the C4-position (para to the directing acetamido group) to give N-(4-bromo-3,5-dichlorophenyl)acetamide.

Deprotection: Hydrolysis of the amide to unmask the amine, yielding the key precursor, 4-bromo-3,5-dichloroaniline (B64490).

Diazotization and Iodination: Conversion of the aniline (B41778) to the target molecule via a Sandmeyer-type reaction. nih.govwikipedia.org

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a method to replace an amino group with a wide variety of substituents, including halogens. libretexts.orgwikipedia.org The reaction proceeds in two main stages:

Diazotization: The primary arylamine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., H₂SO₄ or HCl) at low temperatures (0–5 °C), to form a stable arenediazonium salt. nih.gov

Nucleophilic Substitution: The diazonium group (-N₂⁺) is an excellent leaving group (releasing N₂ gas) and can be displaced by a nucleophile. For halogenation, the diazonium salt is treated with a copper(I) halide (CuCl, CuBr). wikipedia.org In the case of iodination, the use of a copper catalyst is often not necessary, and the diazonium salt can be simply treated with an aqueous solution of potassium iodide (KI) or sodium iodide (NaI) to afford the aryl iodide in good yield. libretexts.orgnih.gov

This method offers exceptional regiochemical control, as the final halogen is introduced precisely at the position formerly occupied by the amino group. For the synthesis of this compound, the key transformation is the conversion of 4-bromo-3,5-dichloroaniline to the target product via diazotization followed by treatment with potassium iodide.

Table 2: Key Reactions in the Proposed Synthesis of this compound

| Step | Reaction Name | Starting Material | Key Reagents | Product | Purpose |

| 1 | Acetylation | 3,5-Dichloroaniline | Acetic anhydride | N-(3,5-Dichlorophenyl)acetamide | Protect amino group and control regioselectivity |

| 2 | Bromination | N-(3,5-Dichlorophenyl)acetamide | Br₂ / Acetic Acid | N-(4-Bromo-3,5-dichlorophenyl)acetamide | Regioselective introduction of bromine |

| 3 | Hydrolysis | N-(4-Bromo-3,5-dichlorophenyl)acetamide | H⁺ / H₂O or OH⁻ / H₂O | 4-Bromo-3,5-dichloroaniline | Deprotection to reveal the amine for diazotization |

| 4 | Diazotization / Iodination | 4-Bromo-3,5-dichloroaniline | 1. NaNO₂, H₂SO₄2. KI | This compound | Regiospecific introduction of iodine |

Tubular Diazotization Techniques for Improved Yields and Selectivity

A significant advancement in the synthesis of related halogenated benzenes involves the use of tubular diazotization techniques. This method has been successfully applied in the preparation of 5-bromo-1,3-dichloro-2-fluorobenzene, a structurally similar compound. google.comgoogle.comwipo.int The process begins with the diazotization of an appropriately substituted aniline, such as 3,5-dichloro-4-fluoroaniline (B1294558). google.comwipo.int In this continuous-flow process, a solution of the aniline in sulfuric acid and a sodium nitrite solution are simultaneously pumped into a tubular reactor. google.comgoogle.comwipo.int

The key advantages of this technique over traditional batch diazotization are numerous. The rapid mixing and precise temperature control within the narrow-bore tubing minimize side reactions like diazonium salt coupling and decomposition, leading to a more stable reaction and ultimately a higher yield of the desired product. google.comgoogle.com The continuous nature of the process also offers benefits for potential industrial-scale production, including enhanced safety, shorter reaction times, and energy savings. google.com The resulting diazonium salt intermediate is then directly introduced into a solution of cuprous bromide in hydrobromic acid at an elevated temperature (100-130 °C) to facilitate the Sandmeyer reaction, yielding the final polyhalogenated benzene. google.comwipo.int

The table below illustrates the effect of reaction parameters within the tubular reactor on the yield of a related fluorinated analog.

| Parameter | Value | Yield of 3,5-dichloro-4-bromofluorobenzene |

| Pipe length | 7 m | 63% |

| Internal diameter | 15 mm | |

| Residence time | 10 s | |

| Pipe length | 10 m | 71% |

| Internal diameter | 7 mm | |

| Residence time | 30 s | |

| Pipe length | 15 m | 50% |

| Internal diameter | 7 mm | |

| Residence time | 60 s |

Precursor Synthesis and Functional Group Transformations for this compound

The synthesis of this compound often starts from more readily available precursors, which are then modified through a series of functional group transformations. A common strategy involves the multi-step synthesis starting from aniline. chegg.com For instance, the synthesis of the related compound 1-bromo-3-chloro-5-iodobenzene (B84608) can begin with 4-bromo-2-chloroaniline. google.com This precursor is then subjected to an iodination reaction using iodine monochloride in glacial acetic acid to introduce the iodine atom, yielding 4-bromo-2-chloro-6-iodoaniline (B12088954). google.com

The next crucial step is the removal of the amino group. This is typically achieved through a deamination reaction involving diazotization of the aniline with sodium nitrite in the presence of an acid, followed by reduction of the resulting diazonium salt. chegg.com This sequence of reactions, starting from a substituted aniline, allows for the strategic placement of the halogen atoms around the benzene ring. chegg.comgoogle.com The synthesis of the precursor itself can involve several steps, including nitration, reduction, and halogenation reactions, to build up the required substitution pattern on the aromatic ring. google.com

Multi-Step Synthetic Sequences and Orthogonal Reactivity of Halogens

The synthesis of complex molecules like this compound relies on multi-step sequences that take advantage of the different reactivities of the various halogen substituents. google.com This differential reactivity, often referred to as orthogonal reactivity, allows for the selective functionalization of one halogen position while leaving the others intact. nih.govacs.org

Halogen-metal exchange is a powerful tool for the regioselective functionalization of polyhalogenated aromatic compounds. nih.govorganic-chemistry.orgresearchgate.net This reaction typically involves treating the substrate with an organolithium or organomagnesium reagent, which selectively replaces one of the halogen atoms with a metal, creating a new organometallic species that can then react with various electrophiles. rsc.org The regioselectivity of this exchange is often influenced by the nature of the halogen, with iodine being more reactive than bromine, and bromine more reactive than chlorine. nih.gov

In polyhalogenated systems, iodine-magnesium exchange reactions offer a route for selective functionalization. The use of reagents like isopropylmagnesium chloride can facilitate the exchange at the iodine-bearing carbon. organic-chemistry.org This selectivity is driven by the higher reactivity of the C-I bond compared to C-Br and C-Cl bonds. The resulting Grignard reagent can then be used in subsequent reactions to introduce a variety of functional groups. organic-chemistry.org

Similar to iodine-magnesium exchange, iodine-copper exchange reactions can also be employed for the selective functionalization of polyhalogenated aromatics. nih.gov These reactions provide an alternative pathway to generate a reactive organometallic intermediate at the iodine position, which can then undergo further transformations. The choice between magnesium and copper exchange can depend on the specific substrate and the desired subsequent reaction. nih.gov

The inherent reactivity difference among the halogens (I > Br > Cl) is a cornerstone of strategy in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.govacs.org This reactivity trend allows for sequential cross-coupling reactions on a polyhalogenated substrate. nih.gov For a molecule like this compound, the iodine atom is the most susceptible to oxidative addition to a palladium(0) catalyst, making it the preferred site for the first cross-coupling reaction. acs.orgnih.gov

By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to selectively couple a nucleophile at the 2-position (iodine) while leaving the bromine and chlorine atoms untouched. nih.govuzh.chresearchgate.net Following the initial coupling at the iodine position, the reactivity of the remaining halogens can then be exploited for subsequent transformations. The bromine atom, being more reactive than chlorine, would be the next target for a second cross-coupling reaction, typically requiring more forcing conditions or a different catalyst system. nih.gov This stepwise approach, dictated by the intrinsic reactivity of the carbon-halogen bonds, enables the controlled and sequential construction of complex molecular architectures. nih.govnih.gov

The table below summarizes the general reactivity trend of halogens in palladium-catalyzed cross-coupling reactions.

| Halogen | Relative Reactivity |

| Iodine (I) | Highest |

| Bromine (Br) | Intermediate |

| Chlorine (Cl) | Lowest |

Chemoselective Functionalization of Polyhalogenated Arenes

The functionalization of polyhalogenated arenes like this compound is a study in chemoselectivity, where the differing reactivity of the carbon-halogen bonds (C-I, C-Br, C-Cl) is exploited to introduce new functional groups at specific positions. The iodine atom is the most reactive site, making it the primary target for a variety of transformations, followed by bromine, and then the much less reactive chlorine.

This hierarchy in reactivity allows for stepwise and selective functionalization. For instance, the C-I bond can be selectively cleaved and transformed through reactions like metal-halogen exchange or transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings) while leaving the C-Br and C-Cl bonds intact. Subsequent reactions can then be directed at the C-Br bond under more forcing conditions.

Furthermore, modern C-H functionalization techniques offer alternative pathways for regioselective synthesis. nih.gov A facile transition-metal-free oxidative cross-dehydrogenative coupling reaction has been described for the selective formation of C-S bonds, which could be applied to electron-rich aromatic systems. nih.gov Such methods, which involve reversing the reactivity of sulfur in the presence of an oxidant and strong acid, can target specific C-H positions based on the electronic environment of the ring, providing a complementary strategy to traditional halogen-based chemistry. nih.gov

Table 1: Relative Reactivity of Carbon-Halogen Bonds in Cross-Coupling Reactions

| Halogen Bond | Relative Rate of Oxidative Addition | Typical Catalytic System | Description |

|---|---|---|---|

| C-I | >1000 | Pd(0), Cu(I) | Highly reactive; allows for mild reaction conditions, preserving other halogen sites. Ideal for initial, selective functionalization. |

| C-Br | ~100 | Pd(0), Ni(0) | Moderately reactive; requires slightly more forcing conditions than C-I. Can be targeted after iodine has been functionalized. |

This table illustrates the general reactivity trend for carbon-halogen bonds in palladium-catalyzed cross-coupling reactions, a cornerstone of polyhalogenated arene functionalization.

Green Chemistry Approaches in the Synthesis of Halogenated Aromatics

The principles of green chemistry are increasingly influencing the synthesis of halogenated aromatics, aiming to reduce waste, improve safety, and enhance efficiency. science.gov Traditional methods often involve hazardous reagents, harsh conditions, and produce significant waste streams, prompting the development of more sustainable alternatives. google.com

One significant advancement is the use of improved reactor technology. For instance, in the synthesis of a related compound, 5-bromo-1,3-dichloro-2-fluorobenzene, a tubular reactor is employed for the diazotization of a 3,5-dichloro-4-fluoroaniline precursor. google.com This continuous-flow process offers superior temperature control, reduces reaction time, and minimizes the risk of side reactions compared to batch processing. google.com This technology enhances the stability of the unstable diazonium salt intermediate, leading to higher yields and a safer, more energy-efficient process suitable for industrial-scale production. google.com

Another key area of green chemistry is the development of environmentally benign catalytic systems. Research has shown the efficacy of iron porphyrin catalysts for the oxidation of stable aromatic compounds using hydrogen peroxide (H₂O₂) as a green oxidant and ethanol (B145695) as a green solvent. nih.gov This biomimetic approach mimics the activity of cytochrome P450 enzymes and can achieve functionalization, such as epoxidation, at room temperature, producing only water as a byproduct. nih.gov While not directly a synthesis of this compound, this methodology represents a sustainable strategy for functionalizing aromatic precursors, avoiding the use of toxic heavy metals and harsh oxidants. nih.gov The pursuit of such catalytic systems is a critical step toward a circular, fossil-free economy for specialty chemicals. nih.gov

Table 2: Comparison of Traditional vs. Green Chemistry Approaches in Aromatic Synthesis

| Feature | Traditional Method (e.g., Batch Diazotization) | Green Chemistry Approach (e.g., Tubular Reactor) |

|---|---|---|

| Process Type | Batch | Continuous Flow |

| Safety | Risk of unstable intermediates accumulating, potential for thermal runaway. | Enhanced temperature control, small reaction volumes at any given time, improved safety. google.com |

| Efficiency | Lower yields due to side reactions (e.g., coupling, decomposition). google.com | Higher yields due to shorter reaction times and better control. google.com |

| Energy Use | Often requires significant heating or cooling for large batches. | More energy-efficient due to better heat transfer in a small cross-section. google.com |

| Solvents/Reagents | Often uses hazardous solvents and excess reagents. | Focus on green solvents (e.g., ethanol) and catalytic amounts of reagents (e.g., iron porphyrins). nih.gov |

| Byproducts | Can generate significant toxic or difficult-to-treat waste. | Aims for benign byproducts, such as water from H₂O₂. nih.gov |

Theoretical and Computational Investigations of 5 Bromo 1,3 Dichloro 2 Iodobenzene

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide fundamental insights into the electronic structure, which is key to understanding the reactivity and properties of 5-Bromo-1,3-dichloro-2-iodobenzene. These methods allow for a detailed analysis of molecular orbitals and the nature of chemical bonds within the molecule.

Computational Spectroscopy (e.g., IR Stretching Frequencies) for C-X Bonds

Computational spectroscopy, particularly the calculation of infrared (IR) stretching frequencies, is a valuable tool for identifying and characterizing carbon-halogen (C-X) bonds. DFT calculations can predict the vibrational wavenumbers of a molecule, which can then be compared with experimental IR and Raman spectra. materialsciencejournal.org

The position of the C-X stretching vibration in the IR spectrum is highly dependent on the mass of the halogen atom; as the mass of the halogen increases, the stretching frequency decreases. spectroscopyonline.com This trend allows for the differentiation of various carbon-halogen bonds within a molecule. For example, C-F stretching vibrations typically appear at higher wavenumbers than C-Cl, C-Br, and C-I stretches. spectroscopyonline.com

Table 2: Typical Infrared Stretching Frequencies for Carbon-Halogen Bonds

| Bond | Wavenumber Range (cm⁻¹) |

| C-F | 1400 - 1000 |

| C-Cl | 850 - 550 |

| C-Br | 690 - 515 |

| C-I | 600 - 500 |

The intensity of the C-X stretching peak in an IR spectrum is related to the change in the dipole moment during the vibration. Due to the significant electronegativity difference between carbon and halogens, C-X bonds generally have large dipole moments, resulting in intense IR absorption bands. spectroscopyonline.com

Molecular Dynamics Simulations and Conformational Analysis

While this compound is a relatively rigid molecule, molecular dynamics (MD) simulations can provide insights into its intermolecular interactions and behavior in condensed phases. MD simulations model the movement of atoms and molecules over time, governed by a force field.

For a polyhalogenated benzene (B151609), MD simulations could be used to study its interactions with solvents, its aggregation behavior, and its potential to form ordered structures in the solid state. Conformational analysis, although limited for a planar aromatic ring, would be relevant for understanding the rotational barriers of any non-symmetrical substituents if they were present. The primary utility of MD for this specific molecule would be in simulating its behavior in a larger system, such as in solution or at an interface.

Force Field Development and Optimization for Polyhalogenated Molecules

Accurate molecular dynamics simulations rely on the quality of the underlying force field, which is a set of parameters describing the potential energy of a system of atoms or molecules. The development of accurate force fields for polyhalogenated molecules like this compound is a significant challenge.

Standard force fields may not adequately capture the nuances of halogen bonding and the anisotropic distribution of charge around halogen atoms (the σ-hole). Therefore, specialized force fields that include terms for polarization and explicit halogen bonding are often necessary. nih.gov

The optimization of force field parameters typically involves fitting to a wide range of experimental data and high-level quantum mechanical calculations. nih.gov This can include geometric parameters, vibrational frequencies, and condensed-phase properties like density and heat of vaporization. nih.gov The goal is to create a force field that can accurately reproduce the behavior of the molecule in various environments. The development of polarizable force fields, such as those based on the classical Drude oscillator model, represents a significant advancement in accurately modeling the electrostatic interactions of halogenated compounds. nih.gov

Polarizable Ellipsoidal Force Field (PEff) Model Applications

While specific applications of the Polarizable Ellipsoidal Force Field (PEff) model to this compound are not extensively documented in public literature, the model is theoretically well-suited for this class of compounds. The PEff model is an advanced computational method designed to more accurately represent the anisotropic, or non-spherical, nature of electron density around atoms. arxiv.org This is particularly crucial for halogen atoms (F, Cl, Br, I).

In polyhalogenated compounds, the electrostatic potential around a halogen atom is not uniform. There is typically a region of positive electrostatic potential, known as a sigma-hole (σ-hole), located on the outermost portion of the halogen atom, directly opposite the covalent bond. nih.gov This region is surrounded by a belt of negative potential. nih.gov The σ-hole is a key feature in "halogen bonding," a non-covalent interaction where the halogen acts as an electrophilic species. nih.gov

Traditional force fields often model atoms as simple, spherical point charges, which fails to capture this anisotropic charge distribution. The PEff model addresses this by representing atoms as ellipsoids with distributed charges, allowing for a more nuanced and accurate depiction of electrostatic interactions. arxiv.orgresearchgate.net A successful application of the PEff model to a range of halogenated benzenes has been demonstrated, showing that it can reproduce electrostatic potentials with high fidelity. arxiv.org This suggests that the PEff model could be effectively used to simulate the intermolecular interactions of this compound, providing valuable insights into its condensed-phase behavior, crystal packing, and interactions with other molecules.

Table 1: Conceptual Advantages of PEff Model for this compound

| Feature of this compound | How PEff Model Addresses It | Potential Insight Gained |

| Multiple Large Halogen Atoms (Br, I) | Represents atoms as polarizable ellipsoids rather than simple point charges. | More accurate simulation of molecular shape and steric hindrance. |

| Anisotropic Charge Distribution (σ-holes) | Explicitly models the non-uniform electrostatic potential around halogen atoms. arxiv.orgnih.gov | Accurate modeling of halogen bonding and other directional intermolecular forces. |

| High Polarizability of Iodine and Bromine | The model inherently accounts for how the electron cloud of an atom distorts in an electric field. | Better prediction of behavior in different solvent environments and in response to binding partners. |

| Complex Intermolecular Interactions | Provides a more detailed description of electrostatic and polarization forces. arxiv.org | Improved understanding of crystal packing, solvation energies, and binding affinities. |

Prediction of Reaction Pathways and Regioselectivity through Computational Modeling

Computational modeling is a cornerstone for predicting the outcomes of chemical reactions, including identifying the most likely reaction pathways and determining regioselectivity. rsc.org For a polysubstituted benzene ring like this compound, several reaction types are possible, such as nucleophilic aromatic substitution, electrophilic aromatic substitution, or metal-catalyzed cross-coupling reactions at one of the carbon-halogen bonds.

Modern computational chemistry employs methods like Density Functional Theory (DFT) to explore potential reaction mechanisms. nih.govresearchgate.net By calculating the energies of reactants, transition states, and products, chemists can determine the activation energy for each possible pathway. According to the Bell-Evans-Polanyi principle, a lower activation energy barrier corresponds to a faster reaction rate, allowing for the prediction of the most favorable product. beilstein-journals.org

For this compound, a key question is the relative reactivity of the C-Br, C-Cl, and C-I bonds in, for example, a cross-coupling reaction. Computational models can predict this regioselectivity by assessing factors such as:

Bond Dissociation Energies: Calculating the energy required to break each C-X bond.

Steric Hindrance: Evaluating the spatial crowding around each potential reaction site. The bulky iodine atom and the adjacent chlorine atoms create significant steric hindrance.

Electronic Effects: Modeling the electron-withdrawing or -donating influence of the substituents on the aromatic ring.

Table 2: Hypothetical Regioselectivity Prediction for a Cross-Coupling Reaction

This table is illustrative of the types of predictions computational modeling can offer. The outcomes are hypothetical and would require specific calculations (e.g., using DFT) to be confirmed.

| Potential Reaction Site | Influencing Factors (Computational Considerations) | Predicted Reactivity (Hypothetical) | Rationale |

| C(2)-I Bond | Lowest C-X bond strength; High polarizability; Significant steric hindrance from two ortho-Cl atoms. | High | The C-I bond is the weakest and most polarizable, making it the most likely site for oxidative addition in many catalytic cycles. |

| C(5)-Br Bond | Intermediate C-X bond strength; Less steric hindrance compared to C-I. | Moderate | The C-Br bond is stronger than C-I but weaker than C-Cl. It could react under more forcing conditions or with specific catalysts. |

| C(1)-Cl / C(3)-Cl Bonds | Highest C-X bond strength; Steric hindrance from adjacent I or Br atoms. | Low | C-Cl bonds are generally the least reactive in standard cross-coupling conditions and would likely require specialized catalysts to activate. |

| C(4)-H / C(6)-H Bonds | C-H activation is possible but often requires specific directing groups or harsh conditions. beilstein-journals.orgrsc.org | Very Low | In the presence of more reactive C-X bonds, C-H activation is typically disfavored unless specific catalytic systems are used. |

Structure-Property Relationship (SPR) Studies in Halogenated Compounds

Quantitative Structure-Property Relationship (QSPR) studies aim to find a mathematical correlation between the chemical structure of a compound and its physical, chemical, or biological properties. nih.gov These models are highly valuable for predicting the properties of new or unmeasured compounds based solely on structural information. tandfonline.com

For halogenated aromatic compounds, QSPR models have been successfully developed to predict key environmental and physicochemical properties like aqueous solubility and the n-octanol/water partition coefficient. tandfonline.comnih.gov A generalized correlation for predicting the aqueous mole fraction solubility (X) of halogenated benzenes takes the form:

log(1/X) = a₀ + a₁ * (Molecular Size Descriptor) + a₂ * (Melting Temperature Term) + ...

Research has shown that for halogenated aromatics, good correlations can be achieved using molecular size descriptors (like total molecular surface area or molecular weight) and a descriptor for molecular symmetry, sometimes even without needing the melting temperature. tandfonline.com These descriptors can be calculated directly from the molecular structure.

For this compound, its properties would be influenced by several key structural features that are used as inputs for QSPR models.

Table 3: Key Structural Descriptors of this compound for SPR Models

| Structural Descriptor | Description | Expected Influence on Aqueous Solubility |

| Molecular Weight | The sum of the atomic weights of all atoms in the molecule. For C₆H₂BrCl₂I, this is high due to the heavy halogen atoms. | Increased molecular weight generally correlates with lower aqueous solubility. tandfonline.com |

| Total Molecular Surface Area | The total surface area of the molecule. The large halogen atoms contribute significantly to this value. | A larger surface area typically leads to decreased water solubility due to a larger hydrophobic surface. tandfonline.com |

| Number of Halogen Atoms | The molecule contains four halogen atoms (1 Br, 2 Cl, 1 I). | A higher degree of halogenation generally decreases water solubility and increases hydrophobicity. |

| Molecular Redundancy Index (R) | A descriptor related to the symmetry and branching of the molecule. tandfonline.com | This index helps refine predictions by accounting for the specific arrangement of atoms. |

| Electrostatic Potential Descriptors | Quantities derived from the calculated electrostatic potential on the molecular surface (e.g., Vmin, Vmax). nih.gov | These descriptors capture the effects of polar interactions, which are crucial for solubility. |

Advanced Reaction Methodologies and Transformations Involving 5 Bromo 1,3 Dichloro 2 Iodobenzene

Cross-Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming C-C bonds. nih.gov In the context of 5-bromo-1,3-dichloro-2-iodobenzene, the distinct electronic and steric environments of the three different halogen atoms allow for controlled, stepwise substitution. This regioselectivity is crucial for the efficient synthesis of highly substituted aromatic compounds.

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that joins an organoboron compound with an organohalide. fishersci.co.uklibretexts.org For this compound, the reaction can be directed to selectively occur at the most reactive C-I bond. This is due to the general reactivity trend of halogens in palladium-catalyzed couplings, which follows the order I > Br > Cl. fishersci.co.uk

Research has demonstrated the successful application of Suzuki coupling for the synthesis of polychlorinated biphenyls (PCBs) and their derivatives. researchgate.net While specific studies focusing exclusively on this compound are not extensively detailed in the provided results, the principles of Suzuki coupling on polyhalogenated benzenes are well-established. For instance, the synthesis of various small organic molecules for materials science has been achieved through the Suzuki cross-coupling of 1-bromo-3-chloro-5-iodobenzene (B84608) with different arylboronic acids, highlighting the feasibility of selective C-I bond coupling. rsc.org

A typical reaction would involve reacting this compound with an arylboronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, and a base. The choice of catalyst, ligand, base, and solvent can be optimized to achieve high yields and selectivity.

Table 1: Illustrative Suzuki-Miyaura Coupling Reaction

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Product |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 2-Phenyl-5-bromo-1,3-dichlorobenzene |

This table is illustrative and based on general principles of Suzuki-Miyaura coupling reactions.

The Stille coupling involves the reaction of an organohalide with an organotin compound, catalyzed by palladium. mdpi.com Similar to the Suzuki coupling, the reaction with this compound would be expected to proceed selectively at the C-I bond. The Stille reaction is known for its tolerance of a wide range of functional groups and is effective for creating complex molecules. uwindsor.ca The reaction conditions typically involve a palladium catalyst, such as Pd(PPh₃)₄, and are often carried out in a non-polar solvent like THF. uwindsor.ca

Table 2: Illustrative Stille Coupling Reaction

| Entry | Organotin Reagent | Catalyst | Solvent | Product |

| 1 | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | THF | 5-Bromo-1,3-dichloro-2-vinylbenzene |

This table is illustrative and based on general principles of Stille coupling reactions.

The Negishi coupling reaction pairs an organohalide with an organozinc reagent in the presence of a nickel or palladium catalyst. This method is highly effective for the formation of C-C bonds. The higher reactivity of organozinc compounds compared to organoborons or organotins can sometimes lead to higher yields and milder reaction conditions. For this compound, a selective Negishi coupling at the C-I bond can be achieved.

Table 3: Illustrative Negishi Coupling Reaction

| Entry | Organozinc Reagent | Catalyst | Solvent | Product |

| 1 | Phenylzinc chloride | Pd(PPh₃)₄ | THF | 2-Phenyl-5-bromo-1,3-dichlorobenzene |

This table is illustrative and based on general principles of Negishi coupling reactions.

The Sonogashira coupling is a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, typically with a copper(I) co-catalyst. libretexts.orgorganic-chemistry.org This reaction is a powerful tool for the synthesis of arylalkynes. When applied to this compound, the coupling is expected to occur preferentially at the C-I bond. Research on the Sonogashira coupling of polyiodinated benzenes has shown high regioselectivity, with the reaction occurring at the less sterically hindered and more reactive C-I positions. nih.gov This principle can be directly applied to predict the outcome of the Sonogashira coupling with this compound.

Table 4: Illustrative Sonogashira Coupling Reaction

| Entry | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Product |

| 1 | Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | Toluene | 5-Bromo-1,3-dichloro-2-(phenylethynyl)benzene |

This table is illustrative and based on general principles of Sonogashira coupling reactions.

The Kumada coupling involves the reaction of a Grignard reagent with an organohalide, catalyzed by a nickel or palladium complex. This reaction is one of the earliest examples of cross-coupling and remains a valuable method for C-C bond formation. Due to the high reactivity of Grignard reagents, this coupling often proceeds under mild conditions. For this compound, the Kumada coupling would selectively target the C-I bond to afford the corresponding substituted product.

Table 5: Illustrative Kumada Coupling Reaction

| Entry | Grignard Reagent | Catalyst | Solvent | Product |

| 1 | Phenylmagnesium bromide | Pd(PPh₃)₄ | THF | 2-Phenyl-5-bromo-1,3-dichlorobenzene |

This table is illustrative and based on general principles of Kumada coupling reactions.

Site-selective cross-coupling of polyhalogenated arenes is a powerful strategy for the synthesis of multiply substituted aromatic compounds. thieme-connect.comnih.govnih.govacs.org The ability to sequentially functionalize different halogen positions on a single aromatic ring offers a significant advantage in terms of synthetic efficiency. In the case of this compound, the inherent reactivity difference among the C-I, C-Br, and C-Cl bonds under palladium catalysis allows for a predictable and controlled reaction sequence.

The general order of reactivity for oxidative addition to a palladium(0) center is C-I > C-Br > C-OTf > C-Cl. fishersci.co.uklibretexts.org This hierarchy enables the selective functionalization of the C-I bond first, leaving the C-Br and C-Cl bonds intact for subsequent transformations. After the initial coupling at the iodine position, the resulting product, a bromodichlorobenzene derivative, can undergo a second cross-coupling reaction at the C-Br bond under more forcing conditions. Finally, the C-Cl bonds, being the least reactive, could potentially be functionalized under even more vigorous conditions, although this is often challenging.

This stepwise approach allows for the introduction of three different substituents onto the aromatic ring in a regiocontrolled manner, starting from a single, readily available polyhalogenated precursor. The development of specific catalyst systems, including the choice of ligands and additives, can further enhance the selectivity of these transformations. nih.govnih.gov

C-Heteroatom Bond Formation Reactions (C-N, C-O, C-S)

The formation of carbon-heteroatom bonds is a cornerstone of modern organic synthesis, crucial for the preparation of pharmaceuticals, agrochemicals, and materials. This compound serves as a versatile precursor in these reactions, with the differential reactivity of its C-I, C-Br, and C-Cl bonds allowing for controlled bond formation.

Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. In the context of polyhalogenated substrates like this compound, the reaction's selectivity is of paramount importance. Generally, the reactivity of aryl halides in this transformation follows the order C-I > C-Br > C-Cl. This trend is attributed to the bond dissociation energies and the ease of oxidative addition to the palladium(0) catalyst.

While specific studies on the Buchwald-Hartwig amination of this compound are not extensively documented in publicly available literature, the established principles of this reaction suggest that the C-I bond would be the most reactive site. This selectivity allows for the introduction of an amino group at the 2-position, leaving the bromo and chloro substituents available for subsequent transformations. The choice of palladium catalyst, ligand, base, and reaction conditions can be fine-tuned to optimize the yield and selectivity of the amination product. For instance, the use of sterically hindered phosphine (B1218219) ligands is often crucial for achieving high catalytic activity.

Ullmann-type Coupling Reactions

Ullmann-type coupling reactions, traditionally mediated by copper, are fundamental for the formation of C-O and C-S bonds, leading to the synthesis of diaryl ethers and diaryl thioethers, respectively. cecri.res.in The reactivity of the different halogens in this compound in Ullmann couplings also follows the general trend of I > Br > Cl, allowing for regioselective functionalization.

Modern modifications of the Ullmann reaction often employ ligands to facilitate the coupling under milder conditions. researchgate.netresearchgate.net For instance, the copper-catalyzed coupling of phenols with aryl halides can be promoted by various ligands, including amino acids and diamines. researchgate.net In the case of this compound, reaction with a phenol (B47542) or thiophenol in the presence of a copper catalyst and a suitable base would be expected to selectively substitute the iodine atom. A study on the regioselective Ullmann-type coupling of 5-substituted-1,2,3-triiodobenzenes with phenols and thiophenols demonstrated that both electronic and steric effects of the substituents on the aryl halide, as well as the nature of the nucleophile, play a crucial role in determining the outcome of the reaction. masterorganicchemistry.com This suggests that the electronic properties of the chloro and bromo substituents in this compound would influence the reactivity of the C-I bond in Ullmann-type couplings.

Nucleophilic Aromatic Substitution (SNAr) Reactions in Electron-Deficient Halogenated Arenes

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is rendered electron-deficient by the presence of electron-withdrawing groups. In this compound, the cumulative inductive effect of the three halogen atoms deactivates the ring towards electrophilic attack but activates it for nucleophilic attack.

The SNAr mechanism typically involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of the leaving group. The rate of reaction is influenced by the nature of the leaving group, with better leaving groups leading to faster reactions. While iodide is generally a good leaving group, the specific conditions and the nucleophile used will determine the outcome. For SNAr reactions, the order of leaving group ability is often F > Cl > Br > I, which is the reverse of the trend seen in many metal-catalyzed cross-coupling reactions. However, the strong electron-withdrawing character of the three halogens in this compound could make it susceptible to SNAr reactions with strong nucleophiles such as alkoxides or amines, potentially leading to the substitution of one of the halogen atoms. The regioselectivity of such a reaction would be influenced by both steric and electronic factors.

Electrophilic Functionalization of Halogenated Systems

Electrophilic aromatic substitution is generally disfavored for electron-deficient rings like this compound due to the deactivating nature of the halogen substituents. libretexts.orglibretexts.org Halogens are ortho-, para-directing yet deactivating. libretexts.orglibretexts.org The combined deactivating effect of three halogens makes electrophilic attack challenging, requiring harsh reaction conditions and potent electrophiles. msu.edu

If an electrophilic substitution were to occur, the position of the incoming electrophile would be directed by the existing substituents. The directing effects of the halogens would need to be considered collectively. However, due to the significant deactivation of the ring, forcing conditions could lead to a mixture of products or decomposition. Therefore, direct electrophilic functionalization of this compound is not a common synthetic strategy. It is more common to introduce functional groups via the substitution of the existing halogen atoms.

Ring-Opening and Ring-Closing Reactions of Derivatives

Derivatives of this compound can be employed in ring-closing reactions to construct heterocyclic systems. For example, the selective functionalization of the C-I bond can be used to introduce a side chain that can subsequently undergo an intramolecular cyclization.

One potential application is in the synthesis of benzofuran (B130515) or benzothiophene (B83047) derivatives. For instance, a Sonogashira coupling at the C-I position with a terminal alkyne bearing a hydroxyl or thiol group could be envisioned. The resulting intermediate could then undergo an intramolecular cyclization to form the corresponding furan (B31954) or thiophene (B33073) ring fused to the dichlorobromophenyl core. Research has shown that 2,3-disubstituted benzofurans can be synthesized from 1-bromo-2-iodobenzenes through a domino reaction involving intermolecular C-C bond formation followed by intramolecular C-O bond formation. mit.edu This highlights the potential of using this compound as a starting material for the synthesis of more complex heterocyclic structures.

Photochemical and Electrochemical Transformations

The carbon-halogen bonds in this compound can be selectively cleaved under photochemical or electrochemical conditions. These methods offer alternative, often milder, pathways for the functionalization of this polyhalogenated arene.

Photochemical Transformations

The photolysis of aromatic compounds can lead to a variety of transformations, including the cleavage of carbon-halogen bonds. youtube.com The energy of the absorbed light can promote the molecule to an excited state, from which bond cleavage can occur, typically forming radical intermediates. In the case of this compound, irradiation with UV light could potentially lead to the homolytic cleavage of one of the carbon-halogen bonds. The relative bond strengths (C-I < C-Br < C-Cl) suggest that the C-I bond would be the most susceptible to photochemical cleavage. The resulting aryl radical could then be trapped by a solvent or another reagent to form a new bond. Studies on the photolysis of polycyclic aromatic hydrocarbons have shown that the degradation pathways can be complex, involving radical intermediates and various reaction products. nih.gov

Electrochemical Transformations

The electrochemical reduction of aryl halides provides a powerful tool for the selective cleavage of carbon-halogen bonds. cecri.res.inresearchgate.netresearchgate.net The ease of reduction follows the order C-I > C-Br > C-Cl, which allows for precise control over which halogen is cleaved by tuning the applied potential. cecri.res.in

A detailed study on the electrochemical reductive cleavage of the carbon-halogen bonds in this compound has been conducted. The research demonstrated that the C-I bond undergoes reductive cleavage at a less negative potential than the C-Br and C-Cl bonds. The mechanism involves the transfer of an electron to the molecule to form a transient radical anion, which then rapidly loses an iodide ion to generate a 2,4-dichloro-6-bromophenyl radical. This radical can then be further reduced or can abstract a hydrogen atom from the solvent to yield 1-bromo-3,5-dichlorobenzene. This selective electrochemical cleavage provides a clean and efficient method for the regioselective functionalization of this compound, offering an alternative to traditional chemical methods.

Spectroscopic and Structural Elucidation of 5 Bromo 1,3 Dichloro 2 Iodobenzene and Its Derivatives

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For polyhalogenated molecules, MS is particularly informative due to the characteristic isotopic patterns of chlorine and bromine. libretexts.orgcsbsju.eduucalgary.ca

High-Resolution Mass Spectrometry provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which is essential for determining the precise elemental formula (C₆H₂BrCl₂I). The presence of multiple halogens creates a unique isotopic signature.

Chlorine exists as two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), a ratio of roughly 3:1. libretexts.org

Bromine has two major isotopes: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), a ratio of nearly 1:1. libretexts.orgcsbsju.edu

Iodine is monoisotopic (¹²⁷I).

The combination of two chlorine atoms and one bromine atom results in a complex and highly characteristic cluster of peaks for the molecular ion, allowing for confident identification. HRMS can distinguish the exact mass of C₆H₂BrCl₂I from other potential formulas with the same nominal mass.

| Predicted HRMS Isotopic Pattern for [M]⁺ of 5-Bromo-1,3-dichloro-2-iodobenzene | ||

| Isotopologue | Exact Mass (Da) | Relative Abundance (%) |

| C₆H₂⁷⁹Br³⁵Cl₂¹²⁷I | 349.7814 | 100.0 |

| C₆H₂⁸¹Br³⁵Cl₂¹²⁷I | 351.7794 | 97.3 |

| C₆H₂⁷⁹Br³⁵Cl³⁷Cl¹²⁷I | 351.7785 | 65.8 |

| C₆H₂⁸¹Br³⁵Cl³⁷Cl¹²⁷I | 353.7765 | 64.0 |

| C₆H₂⁷⁹Br³⁷Cl₂¹²⁷I | 353.7755 | 10.8 |

| C₆H₂⁸¹Br³⁷Cl₂¹²⁷I | 355.7735 | 10.5 |

This table shows the primary ions in the molecular ion cluster. The exact mass and relative abundances are calculated based on natural isotopic abundances.

GC-MS : This is a robust and widely used technique for the analysis of volatile and semi-volatile halogenated aromatic compounds. nih.govmdpi.com The gas chromatograph separates the target compound from a mixture based on its boiling point and polarity, after which the mass spectrometer provides identification and quantification.

GC×GC-MS : For highly complex samples, such as environmental extracts or by-products from synthesis, comprehensive two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry offers significantly enhanced separation power. dioxin20xx.orgresearchgate.netgcms.cz This technique can resolve the target analyte from closely related isomers or matrix interferences that may co-elute in a standard one-dimensional GC separation, leading to more accurate identification. scholaris.cachemistry-matters.comchromatographyonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS) serves as a complementary technique, especially for derivatives of this compound that may be less volatile or thermally labile. However, caution is required during the analysis of iodinated aromatic compounds, as certain mobile phase additives (e.g., formic acid) and high capillary voltages in the electrospray ionization (ESI) source can sometimes induce in-source deiodination. nih.govresearchgate.netresearchgate.net This potential for fragmentation within the ion source must be considered during spectral interpretation to avoid misidentification. nih.gov

Electrospray Ionization (ESI) and Plasma Ionization Mass Spectrometry

In contrast, plasma-based ionization techniques are well-suited for the analysis of organohalogens. These methods involve the fragmentation of the molecule in a plasma source followed by the detection of the resulting ions. This approach is particularly useful for elemental analysis, as it can efficiently ionize halogen atoms.

For this compound, electron ionization (EI) mass spectrometry, a common alternative, would be expected to yield a characteristic fragmentation pattern. The molecular ion peak ([M]⁺) would be observed, and its isotopic pattern would be highly characteristic due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Predicted Fragmentation Pathways:

Loss of Halogen Atoms: The most likely initial fragmentation steps would involve the cleavage of the carbon-halogen bonds. The C-I bond is the weakest, so the loss of an iodine radical (I•) to form the [M-I]⁺ ion is expected to be a prominent fragmentation pathway. Subsequent losses of bromine and chlorine radicals would also be observed.

Formation of Halogenated Benzene (B151609) Fragments: A series of fragment ions corresponding to the benzene ring with different combinations of remaining halogen atoms would be expected.

Table of Predicted Mass Spectrometry Data for this compound and Related Isomers:

| Compound | Molecular Formula | Molecular Weight (Da) | Key Fragment Ions (m/z) |

| 1,2-Dichloro-3-iodobenzene | C₆H₃Cl₂I | 272.89 | 272, 145, 109 |

| 1,3-Dichloro-5-iodobenzene | C₆H₃Cl₂I | 272.89 | 272, 145, 109 |

| 2,4-Dichloro-1-iodobenzene | C₆H₃Cl₂I | 272.89 | 272, 145, 109 |

Data for isomers are based on publicly available mass spectra and are used to predict the behavior of the title compound.

X-ray Crystallography for Solid-State Structure Determination

Specific crystallographic data for this compound has not been reported. However, the solid-state structures of numerous di- and tri-substituted halogenated benzenes have been determined, providing a basis for understanding the expected crystal packing and intermolecular interactions of the title compound.

In the case of this compound, the bulky iodine atom adjacent to two chlorine atoms would create significant steric hindrance, influencing the planarity of the molecule and its ability to form close-packed structures. It is anticipated that halogen bonding would be a dominant feature in the crystal lattice. The iodine and bromine atoms, being the most polarizable, would act as halogen bond donors, while the chlorine atoms or the π-system of adjacent rings could act as acceptors.

The interchangeability of halogen and ethynyl substituents in the solid-state structures of some di- and tri-substituted benzenes suggests that molecular shape can be as important as specific intermolecular interactions in dictating the crystal packing rsc.org.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Intermolecular Interactions

Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of molecules. For this compound, these techniques would provide characteristic signatures of the substituted benzene ring.

Expected Vibrational Modes:

C-H Stretching: The aromatic C-H stretching vibrations are expected to appear in the region of 3000-3100 cm⁻¹. The number and exact frequencies of these bands would depend on the substitution pattern.

C-C Stretching: The stretching vibrations of the carbon-carbon bonds within the benzene ring typically give rise to a series of bands in the 1400-1600 cm⁻¹ region. The intensity and position of these bands are sensitive to the nature and position of the substituents.

C-X Stretching (X = Cl, Br, I): The carbon-halogen stretching vibrations are expected at lower frequencies. The C-Cl stretching bands typically appear in the range of 600-800 cm⁻¹, C-Br stretching around 500-600 cm⁻¹, and C-I stretching below 500 cm⁻¹. These bands are often intense in the IR and Raman spectra.

Out-of-Plane Bending: The out-of-plane C-H bending vibrations, which occur in the 700-900 cm⁻¹ region, are particularly useful for determining the substitution pattern of the benzene ring.

The vibrational spectra of benzene derivatives are influenced by the electronic effects of the substituents. The electron-withdrawing halogens in this compound would affect the electron distribution in the ring, leading to shifts in the vibrational frequencies compared to unsubstituted benzene.

Intermolecular interactions, such as halogen bonding, can also be studied using vibrational spectroscopy. The formation of a halogen bond can lead to a shift in the vibrational frequency of the C-X bond involved in the interaction.

Table of Expected IR and Raman Active Modes for Halogenated Benzenes:

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aromatic C=C Stretch | 1400 - 1600 |

| C-Cl Stretch | 600 - 800 |

| C-Br Stretch | 500 - 600 |

| C-I Stretch | < 500 |

| Out-of-plane C-H Bend | 700 - 900 |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Chiral Derivatives

This compound itself is an achiral molecule. However, chiral derivatives can be synthesized, for example, by introducing a chiral substituent or by creating atropisomers. Atropisomerism can arise in sterically hindered biaryl systems where rotation around the single bond connecting the two aryl rings is restricted.

Electronic Circular Dichroism (ECD) spectroscopy is a key technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. The resulting ECD spectrum is highly sensitive to the three-dimensional arrangement of atoms in the molecule, providing information about its absolute configuration and conformation.

For a chiral derivative of this compound, the ECD spectrum would be characterized by Cotton effects (positive or negative bands) corresponding to the electronic transitions of the chromophoric halogenated benzene ring. The sign and intensity of these Cotton effects are directly related to the stereochemistry of the molecule.

In the case of atropisomeric biaryls containing the this compound moiety, the ECD spectrum would be determined by the dihedral angle between the two aromatic rings. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are often used in conjunction with experimental ECD data to assign the absolute configuration of atropisomers. The principles of exciton chirality can also be applied if two or more chromophoric groups are present in a defined spatial relationship.

Advanced Applications and Research Horizons of 5 Bromo 1,3 Dichloro 2 Iodobenzene As a Synthetic Synthon

Role in the Synthesis of Complex Organic Molecules

The primary value of 5-bromo-1,3-dichloro-2-iodobenzene in synthetic chemistry lies in the differential reactivity of its carbon-halogen bonds. The carbon-iodine (C-I) bond is the most reactive and susceptible to cleavage, followed by the carbon-bromine (C-Br) bond, with the carbon-chlorine (C-Cl) bonds being the most stable and least reactive. acs.orgiscience.in This reactivity hierarchy (C-I > C-Br > C-Cl) enables chemists to perform sequential cross-coupling reactions, such as the Suzuki, Sonogashira, or Stille reactions, at specific positions on the aromatic ring. grafiati.com

Electrochemical studies have precisely analyzed this behavior, demonstrating that the C-I bond undergoes reductive cleavage at a less negative potential than the C-Br or C-Cl bonds. acs.orgiscience.in This allows for the selective functionalization of the iodine-bearing carbon without disturbing the other halogen sites. Subsequently, under different reaction conditions, the bromine-bearing carbon can be targeted, leaving the chloro groups intact for further transformation or as permanent structural features. This regioselective control is crucial for the efficient and controlled synthesis of highly substituted, multifunctional organic molecules.

In the realm of medicinal chemistry, polyhalogenated compounds are critical intermediates for developing new therapeutic agents. The specific halogen atoms can influence a drug candidate's metabolic stability, lipophilicity, and binding affinity to biological targets. This compound serves as a precursor for compounds with potential biological activities, including antifungal properties.

The structure of this compound makes it an attractive starting material for drug discovery programs. Its ability to undergo selective functionalization allows for the construction of complex scaffolds that can be tailored to fit the binding pockets of specific enzymes or receptors.

Research into the biological activities of halogenated aromatic compounds has identified this compound as a potent antifungal agent. Specifically, it has demonstrated significant efficacy against the pathogenic fungus Aspergillus fumigatus, which can cause severe infections in immunocompromised individuals. The compound's minimum inhibitory concentration (MIC) has been quantified, highlighting its potential as a lead structure for the development of new antifungal drugs.

Table 1: Antifungal Activity of this compound

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| This compound | Aspergillus fumigatus | 0.03 |

Data sourced from studies on the biological activities of halogenated aromatic compounds.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are fundamental to medicinal chemistry, aiming to optimize the biological activity and physicochemical properties of a lead compound. The defined positions of the halogens on the this compound ring are ideal for such studies.

By systematically replacing the iodine, bromine, and chlorine atoms with various other functional groups, chemists can generate a library of analogues. For instance, the iodine at the C2 position can be selectively replaced via a Suzuki or Sonogashira coupling to introduce new aryl or alkynyl groups. grafiati.com The resulting series of compounds can then be tested to determine how these specific structural modifications affect the molecule's antifungal activity (SAR) or properties like solubility and cell permeability (SPR). This systematic approach allows researchers to build a comprehensive understanding of the chemical features required for optimal therapeutic performance.

The principles that make this compound valuable in pharmaceuticals also apply to the agrochemical industry. The development of new pesticides and herbicides often relies on halogenated aromatic intermediates to create active ingredients with high efficacy and appropriate environmental persistence. While specific agrochemicals derived directly from this compound are not widely documented in public literature, its structural motifs are common in crop protection agents. The controlled, sequential introduction of different functional groups onto the benzene (B151609) ring is a key strategy for discovering new molecules that can combat agricultural pests and weeds.

In materials science, this compound is a precursor for the synthesis of functional organic materials. The ability to build complex, conjugated systems through cross-coupling reactions at the C-I and C-Br positions makes it a valuable building block for materials with tailored electronic and photophysical properties.

The development of materials for organic electronics, such as organic light-emitting diodes (OLEDs) and perovskite solar cells, often requires the synthesis of complex molecules with specific functions, like hole transport materials (HTMs). researchgate.netrsc.org Many high-performance HTMs are based on triarylamine structures, which are large, conjugated molecules. researchgate.net

The synthetic utility of this compound is particularly relevant here. The reactive C-I and C-Br positions can be used to form carbon-nitrogen (C-N) bonds through reactions like the Buchwald-Hartwig or Ullmann condensations, allowing for the attachment of amine-containing groups. researchgate.net By first reacting at the iodo-position and then at the bromo-position, complex, non-symmetric molecules can be constructed. This step-wise assembly is essential for creating the twisted and extended π-conjugated systems that are known to facilitate efficient charge transport and improve the performance and stability of optoelectronic devices. nih.govresearchgate.net

Table of Compounds

| Compound Name |

|---|

| This compound |

| Aspergillus fumigatus |

| Triarylamine |

| Benzene |

| Iodine |

| Bromine |

Materials Science and Functional Materials

Polymers and Coatings with Tailored Properties

The polyhalogenated nature of this compound makes it an exceptional monomer for the synthesis of advanced polymers and coatings with highly specific properties. Its utility stems from the ability to undergo selective, stepwise polymerization reactions, such as Suzuki, Stille, or Sonogashira couplings, by exploiting the different reactivities of its C-I, C-Br, and C-Cl bonds. This allows for the precise construction of complex, conjugated polymer backbones.

Researchers have synthesized various poly(p-phenylene vinylene) (PPV) derivatives using halogenated monomers. nih.govwikipedia.org These materials are of significant interest for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices due to their electroluminescent properties. wikipedia.org The incorporation of a monomer like this compound can lead to polymers with enhanced thermal stability, improved solubility in organic solvents, and modified electronic properties. nih.gov For instance, the introduction of bulky halogen atoms can twist the polymer backbone, which reduces intermolecular aggregation and can improve the efficiency of light emission in the solid state. nih.gov

Furthermore, halogen-containing polymers are known for their fire-retardant properties and high refractive indices, making them suitable for specialty coatings and advanced optical materials. The post-polymerization functionalization of halogenated polymers is also a viable strategy to introduce further chemical diversity and tailor material properties. nih.gov

| Polymer Class | Synthetic Route via Halogenated Synthon | Tailored Properties & Applications |

|---|---|---|

| Poly(p-phenylene vinylene)s (PPVs) | Gilch or Horner-Emmons polymerization of functionalized benzene derivatives. | Enhanced solubility, thermal stability, and electroluminescence for OLEDs and polymer solar cells. nih.govwikipedia.org |

| Conjugated Polymers | Stepwise Sonogashira or Suzuki coupling at C-I, then C-Br positions. | Controlled molecular weight and architecture for use as organic semiconductors and in advanced electronics. rsc.org |

| Polyphosphinoboranes | Post-polymerization functionalization using Sonogashira coupling on halogenated polymer precursors. nih.gov | Access to functional inorganic polymers with tunable properties for catalysis or materials science. nih.gov |

Scaffold for Heterocyclic Synthesis and Derivatization

This compound is a powerful scaffold for constructing complex heterocyclic frameworks, which are core structures in many pharmaceuticals, natural products, and functional materials. The compound's predictable, stepwise reactivity allows for the regioselective introduction of different substituents, leading to highly derivatized heterocyclic systems.